4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol

Catalog No.
S12167205
CAS No.
M.F
C10H12F3NO2
M. Wt
235.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethy...

Product Name

4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol

IUPAC Name

4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)phenol

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)8-5-6(16)1-2-7(8)9(14)3-4-15/h1-2,5,9,15-16H,3-4,14H2/t9-/m1/s1

InChI Key

MVIFDLKYFGUSNZ-SECBINFHSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)C(CCO)N

Isomeric SMILES

C1=CC(=C(C=C1O)C(F)(F)F)[C@@H](CCO)N

4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol, also known by its CAS number 1335646-90-6, is a chemical compound characterized by its unique molecular structure. Its molecular formula is C10H12F3NO2C_{10}H_{12}F_3NO_2 and it has a molar mass of approximately 235.20 g/mol. The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, making it of interest in pharmaceutical applications. The presence of an amino group and a hydroxyl group contributes to its potential as a bioactive agent.

The chemical reactivity of 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Acid-Base Reactions: The hydroxyl group can act as a weak acid or base, influencing the compound's solubility and reactivity in different pH environments.
  • Condensation Reactions: The compound may undergo condensation reactions with aldehydes or ketones, leading to the formation of imines or other complex structures.

Research indicates that 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol exhibits significant biological activity, particularly as a potential agonist for specific receptors. Its structure suggests possible interactions with neurotransmitter systems, which could be explored for therapeutic applications in treating conditions such as diabetes or obesity through modulation of glucagon-like peptide-1 receptor pathways . Additionally, the trifluoromethyl moiety may enhance its pharmacokinetic properties.

The synthesis of 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available phenolic compounds and trifluoroacetic anhydride.
  • Formation of Trifluoromethyl Phenol: The trifluoromethyl group is introduced via electrophilic aromatic substitution.
  • Amine Addition: The amino group is added through reductive amination or direct amination using appropriate reagents.
  • Hydroxyl Group Introduction: A hydroxyl group is introduced via hydrolysis or oxidation steps.

These methods can vary based on desired yield and purity levels.

4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for metabolic disorders.
  • Chemical Research: It can be utilized in studies related to receptor binding and signaling pathways.
  • Material Science: Its unique properties may allow for applications in developing advanced materials with specific functional characteristics.

Interaction studies focusing on 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol have shown promising results regarding its binding affinity to various receptors. These studies often involve:

  • Binding Assays: Evaluating how well the compound binds to specific target proteins or receptors.
  • Functional Assays: Assessing the biological effects following receptor activation or inhibition.
  • In Vivo Studies: Conducting animal studies to evaluate pharmacodynamics and pharmacokinetics.

These interactions are crucial for understanding the compound's therapeutic potential.

Several compounds exhibit structural similarities to 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol. Notable examples include:

Compound NameMolecular FormulaKey Features
4-Amino-3-(trifluoromethyl)phenolC7H6F3NOC_7H_6F_3NOLacks the hydroxypropyl side chain
2-Amino-4-(trifluoromethyl)phenolC7H6F3NC_7H_6F_3NDifferent position of amino group
4-Hydroxy-3-(trifluoromethyl)anilineC7H7F3NOC_7H_7F_3NOContains an aniline structure instead of an amine

Uniqueness

The uniqueness of 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol lies in its combination of both amino and hydroxy functional groups along with the trifluoromethyl substituent. This combination potentially enhances its biological activity and selectivity towards certain receptors compared to similar compounds that lack one or more of these features.

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

235.08201311 g/mol

Monoisotopic Mass

235.08201311 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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